4-Methylcholest-7-en-3-ol
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Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylcholest-7-en-3-ol typically involves the modification of cholesterol or related sterol compounds. One common method includes the use of methylation reactions to introduce the 4-methyl group, followed by selective reduction and oxidation steps to achieve the desired stereochemistry at the 3β, 4α, and 5α positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using similar routes as described above. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Methylcholest-7-en-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3β position can be oxidized to form ketones or aldehydes.
Reduction: The double bond at the 7-position can be reduced to form saturated sterols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4α-methyl-5α-cholest-7-en-3-one, while reduction of the double bond can produce 4α-methyl-5α-cholestan-3β-ol .
Scientific Research Applications
4-Methylcholest-7-en-3-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methylcholest-7-en-3-ol involves its interaction with cellular membranes and enzymes involved in sterol metabolism. It can modulate the activity of enzymes such as HMG-CoA reductase, which is a key enzyme in cholesterol biosynthesis . Additionally, it may influence the fluidity and permeability of cell membranes, affecting various cellular processes .
Comparison with Similar Compounds
Similar Compounds
Cholest-7-en-3-ol, (3beta)-:
4α-formyl-4β-methyl-5α-8-cholesten-3β-ol: This compound has a formyl group at the 4-position instead of a methyl group.
Uniqueness
4-Methylcholest-7-en-3-ol is unique due to its specific stereochemistry and the presence of the 4-methyl group, which can influence its biological activity and interactions with enzymes compared to other sterols .
Properties
Molecular Formula |
C28H48O |
---|---|
Molecular Weight |
400.7 g/mol |
IUPAC Name |
4,10,13-trimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H48O/c1-18(2)8-7-9-19(3)22-12-13-24-21-10-11-23-20(4)26(29)15-17-28(23,6)25(21)14-16-27(22,24)5/h10,18-20,22-26,29H,7-9,11-17H2,1-6H3 |
InChI Key |
LMYZQUNLYGJIHI-UHFFFAOYSA-N |
SMILES |
CC1C(CCC2(C1CC=C3C2CCC4(C3CCC4C(C)CCCC(C)C)C)C)O |
Canonical SMILES |
CC1C(CCC2(C1CC=C3C2CCC4(C3CCC4C(C)CCCC(C)C)C)C)O |
Synonyms |
4-alpha-methyl-5-alpha-cholest-7-en-3-beta-ol 4-methylcholest-7-en-3-ol 4-methylcholest-7-en-3-ol, (3beta,4alpha)-isomer methostenol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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